molecular formula C21H21FN5O7P B607535 Fosifidancitinib CAS No. 1237168-58-9

Fosifidancitinib

Cat. No. B607535
M. Wt: 505.4
InChI Key: JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosifidancitinib, also known as WHM6CR88H5, is an investigational drug . It is a synthetic organic compound and its systematic name is Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate .


Molecular Structure Analysis

The molecular formula of Fosifidancitinib is C21H19FN5O7P . The InChIKey is QANAZZSSQPRKPF-UHFFFAOYSA-L . The structure of Fosifidancitinib matches the structure of example I-538 (minus the sodium) as submitted to the WHO for the INN Fosifidancitinib .


Physical And Chemical Properties Analysis

Fosifidancitinib has a molecular weight of 505.39 . The elemental analysis shows that it contains C (49.91%), H (4.19%), F (3.76%), N (13.86%), O (22.16%), and P (6.13%) .

Scientific Research Applications

  • Spleen Tyrosine Kinase Inhibitors for Rheumatoid Arthritis : Fostamatinib, a spleen tyrosine kinase inhibitor similar to Fosifidancitinib, has been evaluated in over 3,200 rheumatoid arthritis patients in various clinical trials. These studies showed fostamatinib was effective in reducing inflammatory synovitis, but it did not significantly impact erosive damage over six months. Common adverse events included hypertension, diarrhea, neutropenia, and increases in hepatic enzyme levels (Scott & Scott, 2014).

  • Geniposide in Depression Treatment : A study on geniposide (GEN) found that it ameliorated anxiety- and depression-like behaviors in mice and modulated microglia polarization towards an anti-inflammatory phenotype. This suggests potential for compounds like Fosifidancitinib in psychiatric applications, given their roles in inflammatory pathways (Zheng et al., 2021).

  • Levosimendan in Heart Failure : Levosimendan showed significant reduction in proinflammatory cytokine interleukin-6 and soluble apoptosis mediators in patients with decompensated heart failure. These immunomodulatory effects may lead to symptom improvement and better cardiac contractile performance (Parissis et al., 2004).

  • Pemigatinib in Cholangiocarcinoma : Pemigatinib, an FGFR inhibitor, showed therapeutic potential in previously treated cholangiocarcinoma patients with FGFR2 fusions or rearrangements, similar to Fosifidancitinib's kinase inhibitory action (Abou-Alfa et al., 2020).

  • Human Genomics in Drug Development : A study highlighted the importance of using human genomics in drug development, which is relevant for the development of targeted treatments like Fosifidancitinib (Hingorani et al., 2019).

properties

IUPAC Name

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosifidancitinib

CAS RN

1237168-58-9
Record name Fosifidancitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosifidancitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the crude di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate, was added HOAc (280 mL) and H2O (70 mL), the resultant light brown homogeneous solution was stirred at 65° C. (note: a lighter color ppt was formed between 15-45 min). The reaction was monitored by LC-MS. After 1 h, the mixture was cooled to rt, ppt was collected by filtration, washing with H2O (˜50 mL×2). Product (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl dihydrogen phosphate was obtained as a light pinkish beige color solid and was used directly in salt formation.
Name
di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
A Amstutz, S Schandelmaier, B Speich, H Ewald… - jakinhibitoripdma.org
Since the pandemic outbreak of the coronavirus disease 2019 (COVID-19), immense efforts have been undertaken to find effective treatments. 1–3 Severe COVID-19 is driven by …
Number of citations: 0 www.jakinhibitoripdma.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.